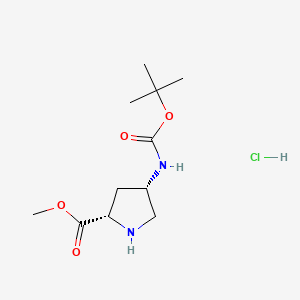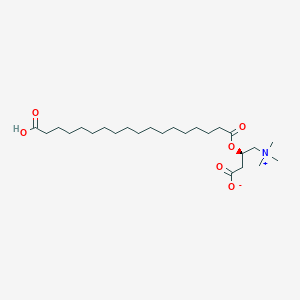
2'-O-(Benzyloxycarbonyl) Taxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel, commonly referred to as Taxol. This compound is characterized by the presence of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification enhances the compound’s properties, making it a valuable tool in biochemical and proteomics research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel. This is achieved by reacting paclitaxel with benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other taxane derivatives and as a reagent in organic synthesis.
Biology: Employed in studies of microtubule dynamics and cell division due to its ability to stabilize microtubules.
Medicine: Investigated for its potential as an anticancer agent, particularly in cases where resistance to paclitaxel has developed.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the arrest of cell division at the G2/M phase, ultimately resulting in apoptosis (programmed cell death). The compound also interacts with various signaling pathways, including the Bcl-2 family of proteins, which regulate apoptosis .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel (Taxol): The parent compound, widely used as a chemotherapeutic agent.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel, used in cases of resistance to other taxanes.
Uniqueness: 2’-O-(Benzyloxycarbonyl) Taxol is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and modify its biological activity. This makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
148930-30-7 |
|---|---|
Molekularformel |
C₅₅H₅₇NO₁₆ |
Molekulargewicht |
988.04 |
Synonyme |
7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 2’-(Benzyloxycarbonyl)taxol; [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










